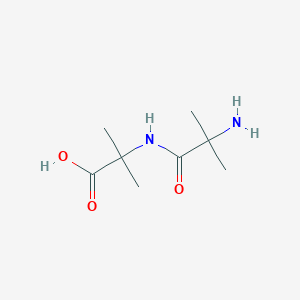
2-Methylalanyl-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylalanyl-2-methylalanine is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two methyl groups attached to the alpha carbon of the alanine molecule, making it a unique and interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with reaction conditions carefully controlled to maintain consistency. The total yield can reach up to 80-83%, and the purity of the final product is typically more than 99.6% .
化学反応の分析
Types of Reactions
2-Methylalanyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-Methylalanyl-2-methylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. The presence of the methyl groups can affect the compound’s binding affinity and specificity, leading to unique biological effects .
類似化合物との比較
Similar Compounds
Alanine: The parent compound, lacking the additional methyl groups.
2-Methylalanine: A related compound with a single methyl group.
Beta-Aminoisobutyric Acid: Another derivative with structural similarities.
Uniqueness
2-Methylalanyl-2-methylalanine is unique due to the presence of two methyl groups, which significantly influence its chemical and biological properties. This structural modification can lead to differences in reactivity, stability, and interaction with biological molecules compared to its analogs .
生物活性
2-Methylalanyl-2-methylalanine, a non-proteinogenic amino acid, is of significant interest in the fields of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two methyl groups on the alpha carbon, which may influence its interaction with biological systems.
The molecular formula of this compound is C6H13N and it has a molar mass of approximately 115.17 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H13N |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N)C(C(=O)N)C |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It has been shown to modulate metabolic pathways, potentially influencing protein synthesis and cellular signaling mechanisms.
Case Studies
- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies indicated that the compound inhibits the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.
- Anti-inflammatory Properties : In a recent investigation, this compound demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects:
- Enzyme Interaction : The compound has been shown to act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, which may lead to altered metabolic profiles in treated organisms.
- Cellular Uptake : Investigations into the transport mechanisms revealed that this compound is efficiently taken up by cells via specific amino acid transporters, facilitating its biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related amino acids:
| Amino Acid | Structure | Biological Activity |
|---|---|---|
| This compound | C6H13N | Antimicrobial, Neuroprotective |
| L-Alanine | C3H7NO2 | Basic protein building block |
| D-Alanine | C3H7NO2 | Rarely found in proteins |
特性
CAS番号 |
39692-70-1 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-7(2,9)5(11)10-8(3,4)6(12)13/h9H2,1-4H3,(H,10,11)(H,12,13) |
InChIキー |
NRMLUZKYISNRAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















